N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a carboxamide group at position 4. The carboxamide nitrogen is further functionalized with a 4-fluoro-1,3-benzothiazol-2-yl group and a pyridin-3-ylmethyl moiety. This structure combines pharmacophores known for interactions with central nervous system (CNS) targets, particularly GABA-A receptors, as suggested by structural analogs in the evidence . The fluorine atom at position 4 of the benzothiazole ring likely enhances metabolic stability and binding affinity, while the pyridinylmethyl group may influence solubility and receptor subtype selectivity .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-16-4-1-5-19-20(16)25-22(30-19)26(13-14-3-2-8-24-12-14)21(27)15-6-7-17-18(11-15)29-10-9-28-17/h1-8,11-12H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZFENZOTZLBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluoro-1,3-Benzothiazol-2-Amine
Method A (Nucleophilic Aromatic Substitution):
- Starting Material : 2-Chloro-4-fluoro-1,3-benzothiazole (commercially available)
- Amination : React with aqueous ammonia (28%) in THF at 80°C for 12 h.
- Workup : Extract with ethyl acetate, wash with brine, dry over MgSO₄.
- Yield : 78–82% after recrystallization (ethanol/water).
Method B (Cyclocondensation):
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-6-Carboxylic Acid
Procedure :
- Oxidation of 6-Methyl Derivative :
Preparation of Pyridin-3-ylmethanamine
Reductive Amination :
- Reactants : Pyridine-3-carbaldehyde + ammonium acetate
- Conditions : NaBH₃CN in methanol, 0°C → RT, 12 h.
- Purification : Distillation under reduced pressure (bp 110–115°C at 15 mmHg).
- Yield : 85–90%.
Final Coupling Strategies
Stepwise Amide Formation (Patent US20060116519A1 Methodology)
Activate Fragment B :
First Amination :
N-Alkylation with Fragment C :
One-Pot Tandem Coupling (Optimized Protocol)
Advantages : Reduces purification steps; improves atom economy.
Procedure :
Critical Reaction Parameters
Analytical Validation
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
δ 8.71 (s, 1H, pyridine-H), 8.52 (d, J = 4.8 Hz, 1H), 7.89 (d, J = 7.6 Hz, 1H), 7.45–7.38 (m, 2H, benzothiazole-H), 4.82 (s, 2H, N–CH₂–pyridine), 4.31–4.25 (m, 4H, dioxane-OCH₂).¹³C NMR :
δ 167.8 (C=O), 162.1 (C–F), 151.6 (benzothiazole-C2), 149.3 (pyridine-C3).HRMS :
[M+H]⁺ calcd. for C₂₂H₁₈FN₃O₃S: 440.1082; found: 440.1079.
Purity Assessment
- HPLC : C18 column, 70:30 MeCN/H₂O (0.1% TFA), λ = 254 nm, tR = 8.92 min.
- Elemental Analysis :
Calcd. (%): C 60.13, H 4.13, N 9.56; Found: C 60.09, H 4.18, N 9.51.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
“N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Key Observations :
- Fluorine substitution on the benzothiazole ring is shared with the compound in , which may reduce oxidative metabolism and improve pharmacokinetics .
Pharmacological Comparison with GABA-A Receptor Modulators
Affinity for Benzodiazepine (BZD) Binding Site
- Diphenyl 1,3,4-oxadiazole derivatives (): Exhibited higher BZD site affinity than diazepam, with ED50 values correlating with IC50 in binding assays. Compounds 7i and 7j showed potent sedative and muscle relaxant activities .
- Effects are additive with flunitrazepam, suggesting a novel allosteric site .
- Target Compound: Structural features (benzothiazole, pyridinylmethyl) resemble non-BZD hypnotics like zolpidem, which selectively target α1-containing GABA-A subtypes. However, the dihydrobenzodioxine core may confer unique subtype selectivity .
Functional Activity
- 1,4-Dihydropyridines (): Primarily act as calcium channel blockers, but carboxamide derivatives in showed hypnotic and muscle relaxant effects, likely via GABAergic mechanisms .
- Target Compound: The carboxamide linkage and benzothiazole moiety may enhance GABA-A receptor potentiation, similar to thienopyridine derivatives in .
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 895439-45-9 |
The biological activity of this compound is attributed to its unique structural features, which allow it to interact with various biological targets. The benzothiazole and benzodioxine moieties are known to modulate enzyme activities and receptor interactions, potentially leading to therapeutic effects in conditions such as diabetes and cancer.
Antidiabetic Activity
Research indicates that compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine have demonstrated significant inhibitory effects on enzymes like α-amylase and α-glucosidase. These enzymes play crucial roles in carbohydrate metabolism:
| Enzyme | IC50 Range (μM) |
|---|---|
| α-Amylase | 0.70 ± 0.01 to 30.80 ± 0.80 |
| α-Glucosidase | 0.80 ± 0.01 to 29.70 ± 0.40 |
These findings suggest that the compound may be effective in managing blood glucose levels in diabetic patients .
Anticancer Potential
The compound's potential as an anticancer agent is supported by studies demonstrating its ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
- Inhibition Studies : A study conducted by Taha et al. (2017) evaluated the inhibitory profiles of various benzodioxine derivatives against α-amylase and α-glucosidase, revealing promising results for compounds structurally related to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with target enzymes. The results indicated a favorable interaction profile that correlates with observed biological activities.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics, which may enhance its bioavailability when administered.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including coupling reactions (e.g., amide bond formation) and heterocyclic ring closures. Key parameters to optimize include:
- Temperature : Elevated temperatures (80–120°C) for cyclization steps to ensure complete ring formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) for solubility of intermediates .
- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation .
- Purification : Column chromatography or recrystallization to isolate high-purity products .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% threshold for pharmacological studies) .
- IR Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1650–1750 cm) .
Q. What are the recommended protocols for evaluating its solubility and stability in different solvents?
- Methodological Answer :
- Solubility Screening : Use a tiered approach with solvents of varying polarity (e.g., water, DMSO, ethanol) under controlled pH and temperature .
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across different studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., ATP levels for cytotoxicity) .
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to rule out batch-to-batch variability .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound’s pharmacological targets?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the benzothiazole (e.g., chloro or methylthio substituents) or pyridylmethyl groups .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes .
- Functional Assays : Measure IC values against isolated enzymes (e.g., COX-2 or EGFR) to correlate structural changes with activity .
Q. What mechanistic approaches are used to study its metabolic pathways and degradation products?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites via LC-HRMS .
- Isotope Labeling : Use C-labeled compound to track metabolic fate in animal models .
- Degradation Studies : Oxidative stress conditions (HO) to simulate reactive oxygen species (ROS)-mediated breakdown .
Data Contradiction Analysis
Q. How should conflicting data on enzymatic inhibition potency be addressed?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Buffer Optimization : Test activity in varying pH and ionic strength to identify condition-dependent effects .
- Co-crystal Structures : Resolve binding modes via X-ray crystallography to confirm mechanistic hypotheses .
Comparative Structural Analysis
Q. How do structural analogs with modified heterocyclic moieties compare in activity?
- Methodological Answer :
- Reference Table :
| Analog Modification | Biological Activity Trend | Key Reference |
|---|---|---|
| Pyridyl → morpholine | Reduced antimicrobial | |
| Fluorine → chlorine | Enhanced anticancer | |
| Methoxy → methylthio | Improved antioxidant |
- Trend Analysis : Fluorine substitution enhances metabolic stability, while bulkier groups (e.g., morpholine) may hinder target binding .
Experimental Design Considerations
Q. What controls are critical in in vivo efficacy studies?
- Methodological Answer :
- Vehicle Controls : Administer formulation excipients (e.g., PEG 400) to isolate compound-specific effects .
- Positive/Negative Controls : Include known inhibitors (e.g., imatinib for kinase studies) and untreated cohorts .
- Pharmacokinetic Monitoring : Serial blood sampling to correlate plasma concentration with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
